molecular formula C14H11F3O B12084759 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene

4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene

Cat. No.: B12084759
M. Wt: 252.23 g/mol
InChI Key: DWRWMUOECSFSGF-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group, a difluoromethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and difluoromethylating agents.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.

    Reduction: Formation of 4-benzyloxy-1-methyl-2-fluorobenzene.

    Substitution: Formation of 4-benzyloxy-1-(difluoromethyl)-2-aminobenzene or 4-benzyloxy-1-(difluoromethyl)-2-thiolbenzene.

Scientific Research Applications

4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-1-(difluoromethyl)-2-methylbenzene
  • 4-Benzyloxy-1-fluoro-2-methylbenzene
  • 4-Benzyloxy-1-(difluoromethyl)-2-chlorobenzene

Uniqueness

4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-phenylmethoxybenzene

InChI

InChI=1S/C14H11F3O/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

DWRWMUOECSFSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(F)F)F

Origin of Product

United States

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